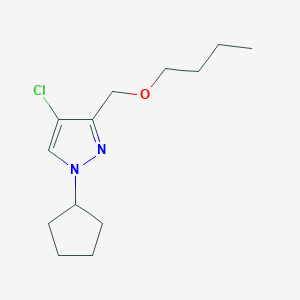

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Thiazoles, which are part of the structure of this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Again, while specific chemical reactions involving “N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide” are not available, thiazoles in general have been found to participate in a variety of reactions .Aplicaciones Científicas De Investigación

Antimicrobial Agents

This compound has been used in the synthesis of chiral macrocyclic or linear pyridine carboxamides, which have shown potential as antimicrobial agents . These compounds have attracted considerable attention as inhibitors of ribonucleoside diphosphate reductase .

Coordination Chemistry

Pyridine-2,6-dicarboxamide-based scaffolds, such as the one , have noteworthy roles in coordination chemistry . They are used to create a variety of scaffolds that have significant applications in this field .

Stabilization of Reactive Species

These compounds also play a role in the stabilization of reactive species . This is particularly important in various chemical reactions where controlling the reactivity of certain species is crucial .

Synthetic Modelling of Metalloenzyme Active Sites

The compound has been used in synthetic modelling of some metalloenzyme active sites . This helps in understanding the functioning of these enzymes and can lead to the development of novel catalysts .

Catalytic Organic Transformations

Pyridine-2,6-dicarboxamide-based compounds have been used in catalytic organic transformations . They can act as catalysts and enhance the rate of organic reactions .

Sensing and Recognition Applications

These compounds have been used in sensing and recognition applications . For example, they have been used in the development of sensors for the detection of Fe3+ and Hg2+ ions .

Inhibitors of Ribonucleoside Diphosphate Reductase

Compounds of this kind have attracted considerable attention as inhibitors of ribonucleoside diphosphate reductase . This enzyme is involved in the synthesis of deoxyribonucleotides, which are necessary for DNA replication and repair .

Therapeutic Applications

Synthetic macrocyclic peptides, which can be derived from these compounds, are the subject of intensive research with respect to their therapeutic applications . They have shown potential in the treatment of various diseases .

Propiedades

IUPAC Name |

2-N,6-N-bis[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O4S2/c1-3-37-20-12-8-18(9-13-20)24-16-39-28(31-24)33-26(35)22-6-5-7-23(30-22)27(36)34-29-32-25(17-40-29)19-10-14-21(15-11-19)38-4-2/h5-17H,3-4H2,1-2H3,(H,31,33,35)(H,32,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECGGAHVRKEJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

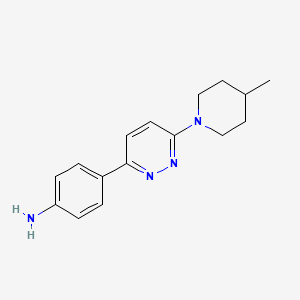

![Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2446427.png)

![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine](/img/structure/B2446428.png)

![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)

![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)

![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)

amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)